molecular formula C16H19N3O2 B7663567 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

Numéro de catalogue: B7663567
Poids moléculaire: 285.34 g/mol
Clé InChI: ICWQWECTOKTLOS-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as BAY 41-2272 and belongs to the class of compounds called sGC stimulators. The compound has shown promising results in the treatment of various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

Mécanisme D'action

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea acts as a stimulator of soluble guanylate cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea in lab experiments are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The compound has shown promising results in the treatment of various diseases, and its mechanism of action is well understood. However, the limitations of using the compound in lab experiments are related to its synthetic nature, which can make it difficult to obtain in large quantities.

Orientations Futures

There are several future directions for the research and development of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea. One of the most promising areas of research is the development of novel sGC stimulators that are more potent and selective than the current compounds. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as diabetes and cancer. Additionally, the development of new synthetic routes for the compound could lead to increased availability and lower costs.

Méthodes De Synthèse

The synthesis of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 2-amino-5-methylpyridine with 2-bromoacetophenone in the presence of potassium carbonate to form 3-(5-methylpyridin-3-yl)-1-phenylpropan-1-one. The intermediate compound is then reacted with hydroxylamine hydrochloride to form 3-(5-methylpyridin-3-yl)-N-hydroxy-1-phenylpropan-1-imine. The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form this compound.

Applications De Recherche Scientifique

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. The compound acts as a stimulator of soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of the aforementioned diseases.

Propriétés

IUPAC Name

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-7-14(10-17-9-12)18-16(21)19-15(11-20)8-13-5-3-2-4-6-13/h2-7,9-10,15,20H,8,11H2,1H3,(H2,18,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQWECTOKTLOS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)NC(=O)N[C@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.